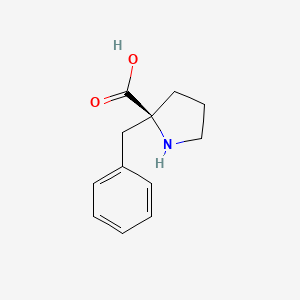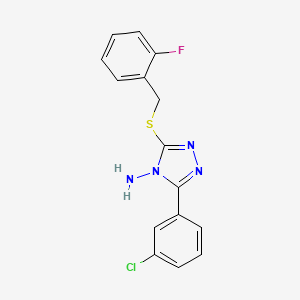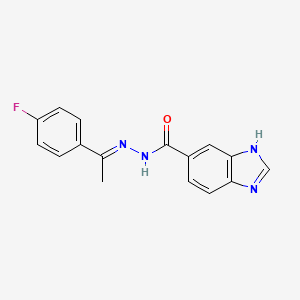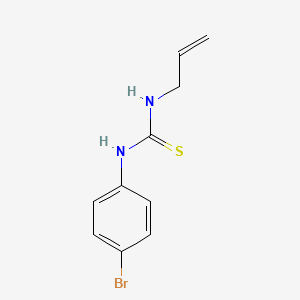
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile is an organic compound with the molecular formula C16H15NO. It is characterized by the presence of a hydroxyl group, a nitrile group, and two phenyl groups attached to a central carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with acetone in the presence of a cyanide source, such as sodium cyanide, under basic conditions. The reaction proceeds through the formation of an intermediate cyanohydrin, which is subsequently dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3-oxo-2-methyl-3,3-diphenylpropanenitrile or 3-carboxy-2-methyl-3,3-diphenylpropanenitrile.
Reduction: Formation of 3-hydroxy-2-methyl-3,3-diphenylpropanamine.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hydroxy-2,2-dimethyl-3,3-diphenylpropanenitrile
- 2,2-Dimethyl-3-phenylpropanenitrile
- 3-oxo-2-phenylpropanenitrile
- 3-hydroxy-2-methyl-3,3-diphenylpropanoic acid
- ethyl 3-hydroxy-2-methyl-3,3-diphenylpropanoate
Uniqueness
3-Hydroxy-2-methyl-3,3-diphenylpropanenitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
6275-86-1 |
|---|---|
Fórmula molecular |
C16H15NO |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-hydroxy-2-methyl-3,3-diphenylpropanenitrile |
InChI |
InChI=1S/C16H15NO/c1-13(12-17)16(18,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,18H,1H3 |
Clave InChI |
NVXKKAKSNWELHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12004643.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12004650.png)
![3-(4-fluorophenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004660.png)



![1-(3-Chloroanilino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12004688.png)

![3,4-dichloro-N-[2-[(2E)-2-[(3-chlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12004701.png)


![Ethanol, 2-[(2-hydroxy-3-phenylbenzyl)amino]-](/img/structure/B12004715.png)

![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(pentyloxy)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12004727.png)
